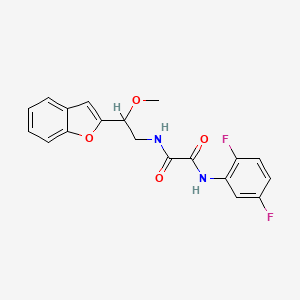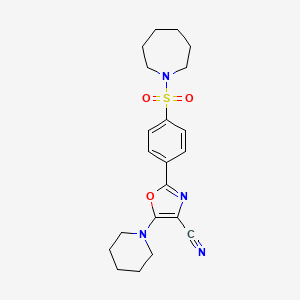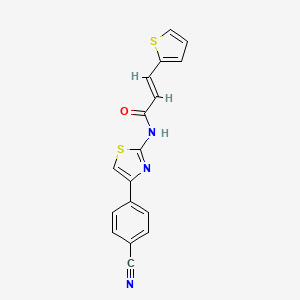
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic organic compound that incorporates both benzofuran and difluorophenyl groups
Applications De Recherche Scientifique
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of benzofuran and difluorophenyl-containing molecules.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to a wide range of bioactivities .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine is known to improve the pharmacokinetic properties of many drugs .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antifungal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride.
Introduction of Methoxyethyl Group: The benzofuran derivative is then reacted with 2-bromoethanol to introduce the methoxyethyl group.
Formation of Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and 2,5-difluoroaniline to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,4-difluorophenyl)oxalamide: Similar structure but with different fluorine substitution pattern.
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(3,5-difluorophenyl)oxalamide: Another isomer with different fluorine positions.
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,6-difluorophenyl)oxalamide: Variation in the position of fluorine atoms.
Uniqueness
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2,5-difluorophenyl)oxalamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both benzofuran and difluorophenyl groups provides a distinct combination of electronic and steric properties that can be exploited in various applications.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-26-17(16-8-11-4-2-3-5-15(11)27-16)10-22-18(24)19(25)23-14-9-12(20)6-7-13(14)21/h2-9,17H,10H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGZBRMZLLZXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2400517.png)
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2400523.png)
![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)
![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)

![9-(3-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2400527.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)



